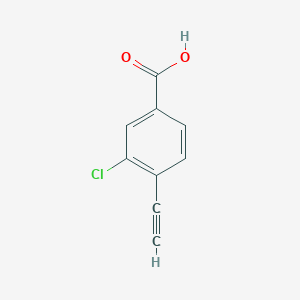

3-Chloro-4-ethynylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

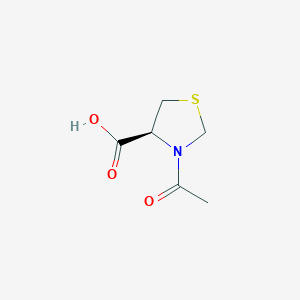

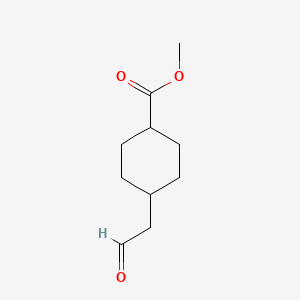

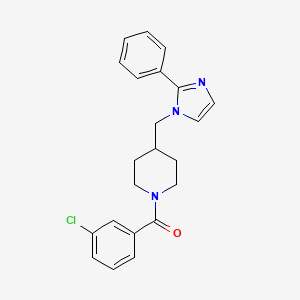

3-Chloro-4-ethynylbenzoic acid is a chemical compound with the CAS Number: 1866562-06-2 . It has a molecular weight of 180.59 . The IUPAC name for this compound is 3-chloro-4-ethynylbenzoic acid . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for 3-Chloro-4-ethynylbenzoic acid is1S/C9H5ClO2/c1-2-6-3-4-7 (9 (11)12)5-8 (6)10/h1,3-5H, (H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis

3-Chloro-4-ethynylbenzoic acid is a powder with a molecular weight of 180.59 . and is stored at a temperature of 4 degrees .科学的研究の応用

Organic Synthesis Intermediates

3-Chloro-4-ethynylbenzoic acid serves as an intermediate in organic synthesis. Its carboxylic acid group can undergo condensation reactions with alcohols or amines to form esters or amides, respectively. Additionally, it can be reduced to the corresponding alcohol under certain conditions .

Click Chemistry

The ethynyl group in 3-Chloro-4-ethynylbenzoic acid is a functional group that participates in click chemistry reactions. This allows for the synthesis of five-membered nitrogen-containing heterocycles, which are valuable in pharmaceutical research and development .

Halogenation Reactions

This compound can be used in halogenation reactions where the ethynyl group’s acidic hydrogen is substituted with halogens under strong base conditions. This reaction is useful for the synthesis of various halogenated organic compounds .

Polymer Research

In polymer science, 3-Chloro-4-ethynylbenzoic acid can be utilized to introduce chloro and ethynyl functional groups into polymers. These functional groups can alter the physical properties of the polymers, such as thermal stability and solubility .

Material Science

The compound’s ability to form covalent bonds with other molecules makes it a candidate for creating advanced materials. For example, it can be used to modify the surface properties of materials or to create new types of composite materials .

Medicinal Chemistry

In medicinal chemistry, 3-Chloro-4-ethynylbenzoic acid can be used to synthesize small molecules with potential therapeutic effects. Its structural features can be incorporated into drug candidates to improve their efficacy or pharmacokinetic properties .

Bioconjugation

The compound’s reactive groups make it suitable for bioconjugation techniques, where it can be attached to biomolecules like proteins or nucleic acids. This is particularly useful in the development of targeted drug delivery systems .

Environmental Chemistry

3-Chloro-4-ethynylbenzoic acid can be used in environmental chemistry to study the degradation of chlorinated aromatic compounds. Understanding its breakdown can help in assessing the environmental impact of similar compounds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The safety data sheet (SDS) provides more detailed safety information .

特性

IUPAC Name |

3-chloro-4-ethynylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRDNRXPYNBFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-ethynylbenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2985301.png)

![N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2985307.png)

![2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide](/img/structure/B2985308.png)

![2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2985318.png)

![2-(2-Chlorobenzyl)-3-methyl-1-[(3-morpholin-4-ylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2985321.png)